molecular formula C17H18N2O3S B2744511 N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1351594-71-2

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2744511
CAS RN: 1351594-71-2
M. Wt: 330.4
InChI Key: FFDSFGCEMDVZHT-UHFFFAOYSA-N
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Description

N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, showcasing the utility of sulfur-containing ligands in facilitating reactions with traditionally less reactive aryl chlorides. This advancement enables the synthesis of a wide range of aromatic and aliphatic amides, including lactams and oxazolidinones, with good to excellent yields, thereby broadening the toolbox for amide bond formation in organic synthesis (Subhadip De, Junli Yin, & D. Ma, 2017).

Acid-Catalyzed Rearrangements for Oxalamide Synthesis

A novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, providing a new route for the synthesis of anthranilic acid derivatives and oxalamides. This methodology offers a simple, high-yielding route to these compounds, which are valuable intermediates in pharmaceutical synthesis (V. Mamedov et al., 2016).

Conducting Polymers from Thiophene Derivatives

Electrochemical copolymerization of thiophene derivatives with 3,4-ethylenedioxythiophene (EDOT) has been investigated, yielding conducting polymers with potential applications in electronic devices. These copolymers exhibit interesting electrical properties, making them candidates for use in organic electronics and sensor technologies (E. Turac, E. Sahmetlioglu, & L. Toppare, 2014).

Anticancer and Antibacterial Applications

Research into sulfur-containing heterocyclic compounds has indicated potential antiproliferative activity against cancer cells. Specifically, hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, suggesting these compounds as promising candidates for chemotherapy. The mechanism involves enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through the BAX/BCL-2 ratio and caspase cascade activation (B. Haridevamuthu et al., 2023).

properties

IUPAC Name

N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15(18-10-13-5-3-9-23-13)16(21)19-11-17(22)8-7-12-4-1-2-6-14(12)17/h1-6,9,22H,7-8,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDSFGCEMDVZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.